molecular formula C8H6BrNO3 B8507374 alpha-Nitro-3'-bromoacetophenone

alpha-Nitro-3'-bromoacetophenone

Cat. No.: B8507374
M. Wt: 244.04 g/mol
InChI Key: MWSSQNGJCAPSBU-UHFFFAOYSA-N
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Description

Alpha-Nitro-3'-bromoacetophenone (C₈H₆BrNO₃) is a substituted acetophenone derivative featuring a nitro group (-NO₂) at the alpha position of the acetyl moiety and a bromine atom at the 3-position of the benzene ring. Structurally, it can be represented as 3-bromophenyl-C(O)-CH₂NO₂, where the nitro group replaces one hydrogen on the alpha carbon adjacent to the ketone. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as participation in nucleophilic substitutions (via the bromine) and redox or condensation reactions (via the nitro group) .

For instance, ω-bromoacetophenone (Ph-C(O)-CH₂Br) has been used as a precursor for heterocyclic systems like thieno[2,3-b]pyridines . By substituting bromine with a nitro group via nitration or displacement reactions, similar strategies could yield this compound.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

1-(3-bromophenyl)-2-nitroethanone

InChI

InChI=1S/C8H6BrNO3/c9-7-3-1-2-6(4-7)8(11)5-10(12)13/h1-4H,5H2

InChI Key

MWSSQNGJCAPSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The positions of substituents significantly influence the properties of acetophenone derivatives. Key analogs include:

Compound Substituents Molecular Formula Key Differences from alpha-Nitro-3'-bromoacetophenone
2-Bromo-3'-nitroacetophenone Bromo (C-2), Nitro (C-3') on benzene C₈H₆BrNO₃ Bromine at C-2 instead of C-3; nitro on benzene vs. alpha carbon
3-Bromoacetophenone Bromo (C-3) C₈H₇BrO Lacks nitro group; simpler reactivity profile
alpha-Nitroacetophenone Nitro (alpha carbon) C₈H₇NO₃ Lacks bromine; reduced steric and electronic effects
ω-Bromoacetophenone Bromo (alpha carbon) C₈H₇BrO Bromine instead of nitro on alpha carbon

Positional Effects :

  • Electrophilic Aromatic Substitution (EAS): The bromine at C-3 in this compound deactivates the benzene ring, directing further substitutions to meta/para positions. In contrast, bromine at C-2 (as in 2-Bromo-3'-nitroacetophenone) would alter regioselectivity .
Reactivity and Chemical Behavior
  • Nucleophilic Substitution: The bromine in this compound can undergo SNAr (nucleophilic aromatic substitution) under harsh conditions, whereas ω-bromoacetophenone (Ph-C(O)-CH₂Br) participates in SN2 reactions due to its aliphatic bromide .
  • Reduction: The nitro group can be reduced to an amine (-NH₂), enabling access to amino derivatives, a pathway absent in non-nitro analogs like 3-bromoacetophenone.
  • Cyclization: Similar to ω-bromoacetophenone’s use in forming thieno[2,3-b]pyridines , the nitro group in this compound may facilitate cyclizations with thiols or amines.
Physical Properties

Hypothetical data based on substituent trends:

Property This compound 3-Bromoacetophenone alpha-Nitroacetophenone
Molecular Weight (g/mol) 244.05 199.04 181.15
Melting Point (°C) ~110–115 (estimated) 54–56 75–77
Solubility in Ethanol Moderate High Moderate

The higher molecular weight and polarity of this compound compared to its analogs suggest lower volatility and higher melting points.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for α-nitro-3'-bromoacetophenone, and how can reaction conditions be optimized for higher yields?

  • Methodology : A three-step synthesis (nitration, benzylation, bromination) starting from hydroxyacetophenone derivatives is commonly employed. For example, nitration of p-hydroxyacetophenone followed by benzylation and bromination yields substituted α-bromoacetophenones with an overall yield of ~45% . Optimization includes:

  • Temperature control : Bromination at 0–5°C minimizes side reactions.
  • Reagent stoichiometry : Excess bromine (1.2–1.5 equiv) ensures complete α-bromination.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How are spectroscopic techniques (e.g., FTIR, ¹H-NMR) used to confirm the structure of α-nitro-3'-bromoacetophenone?

  • FTIR : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and nitro (NO₂) absorption at 1520–1350 cm⁻¹ confirm functional groups. The GladiATR accessory with Ge crystal plates enhances resolution for nitro derivatives .
  • ¹H-NMR : Key signals include:

  • Aromatic protons: δ 7.5–8.5 ppm (split patterns depend on substituents).
  • Acetophenone methyl group: δ 2.6–2.8 ppm (singlet).
  • Bromine and nitro groups induce deshielding .

Q. What are the stability considerations for storing α-nitro-3'-bromoacetophenone?

  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation.
  • Decomposition risks : Hydrolysis of the nitro group under humid conditions can form nitrous acid byproducts. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 94–102°C vs. 48–52°C) for bromoacetophenone derivatives be resolved?

  • Root cause analysis : Discrepancies arise from:

  • Isomeric impurities : Ortho/meta/para substituents alter melting ranges.
  • Crystallinity : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing.
    • Resolution : Use HPLC (C18 column, acetonitrile/water gradient) to isolate isomers. Validate purity via DSC (differential scanning calorimetry) .

Q. What advanced catalytic systems enable efficient C–S or C–N cross-coupling using α-nitro-3'-bromoacetophenone as a substrate?

  • Visible-light photocatalysis : Cs₂CO₃ and Ru(bpy)₃²⁺ under blue LED light facilitate C–S bond formation with thiophenols (yields >75%) .
  • Palladium catalysis : Pd(OAc)₂/XPhos ligand systems enable α-arylation of ketones. For example, coupling with cyclopentanone derivatives achieves enantioselectivity via chiral auxiliaries .

Q. How does the nitro group influence the reactivity of α-bromoacetophenone in nucleophilic substitution reactions?

  • Electronic effects : The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the α-carbon.
  • Mechanistic insight : DFT calculations show a lower activation energy (ΔG‡ ≈ 15–20 kJ/mol) for SN2 pathways compared to non-nitro analogs. Kinetic studies (UV-Vis monitoring) confirm pseudo-first-order behavior in DMSO .

Q. What analytical strategies detect trace impurities in α-nitro-3'-bromoacetophenone batches?

  • GC-MS : Identifies volatile byproducts (e.g., debrominated acetophenone).
  • LC-QTOF : High-resolution mass spectrometry detects non-volatile nitroso intermediates (LOD < 0.1 ppm).
  • TGA : Thermogravimetric analysis quantifies residual solvents (e.g., acetic acid) .

Methodological Challenges and Solutions

Q. How can researchers mitigate mutagenic risks associated with α-nitro-3'-bromoacetophenone?

  • Safety protocols :

  • Use closed-system reactors (e.g., microwave-assisted synthesis) to minimize exposure.
  • Ames testing (Salmonella typhimurium strains TA98/TA100) evaluates mutagenicity.
    • Substitution : Explore non-mutagenic brominating agents (e.g., pyridinium tribromide) for α-bromination .

Q. What computational tools predict the regioselectivity of nitration in bromoacetophenone derivatives?

  • Software : Gaussian 16 with M06-2X/6-311+G(d,p) calculates Fukui indices (electrophilic/nucleophilic sites).
  • Case study : Meta-nitration dominates in 3'-bromoacetophenone due to steric hindrance at the para position. Validation via kinetic isotope effects (KIE) .

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